Panamine, 21-ormosanin-20-yl-

Description

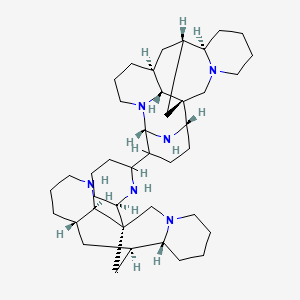

Panamine, 21-ormosanin-20-yl-, is a complex alkaloid belonging to the ormosanine family, a subset of Ormosia alkaloids characterized by their polycyclic frameworks and bioactive properties. Its structure was definitively confirmed via total synthesis by Liu et al. in 1970, which resolved ambiguities in earlier structural assignments .

Properties

CAS No. |

14350-67-5 |

|---|---|

Molecular Formula |

C40H66N6 |

Molecular Weight |

631.0 g/mol |

IUPAC Name |

(1R,2S,6S,11S,13S,14R,21R)-5-[(6R)-6-[(1R,2R,7S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-1-yl]piperidin-2-yl]-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane |

InChI |

InChI=1S/C40H66N6/c1-3-17-44-24-39(22-28(32(44)11-1)20-26-8-6-16-41-36(26)39)34-13-5-10-31(42-34)30-14-15-35-40-23-29(33-12-2-4-18-45(33)25-40)21-27-9-7-19-46(37(27)40)38(30)43-35/h26-38,41-43H,1-25H2/t26-,27-,28+,29-,30?,31?,32+,33+,34+,35-,36+,37+,38-,39+,40+/m0/s1 |

InChI Key |

AALLVKSRUNOPFP-JGPWTZGGSA-N |

Isomeric SMILES |

C1CCN2C[C@]3(C[C@H]([C@H]2C1)C[C@H]4[C@H]3NCCC4)[C@H]5CCCC(N5)C6CC[C@H]7[C@]89C[C@H](C[C@H]1[C@H]8N([C@@H]6N7)CCC1)[C@H]1CCCCN1C9 |

Canonical SMILES |

C1CCN2CC3(CC(C2C1)CC4C3NCCC4)C5CCCC(N5)C6CCC7C89CC(CC1C8N(C6N7)CCC1)C1CCCCN1C9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ormosinine can be synthesized through the reduction of pyridine derivatives. The stereochemistry of ormosinine and its isomers, such as piptanthine and dasycarpine, has been elucidated through isomerization and reduction experiments . The reduction of pyridine derivatives involves catalytic hydrogenation using platinum in acetic acid under a hydrogen atmosphere at room temperature .

Industrial Production Methods: Industrial production of ormosinine is not well-documented, but it is likely to involve similar reduction processes as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic reduction process.

Chemical Reactions Analysis

Types of Reactions: Ormosinine undergoes various chemical reactions, including:

Reduction: Catalytic hydrogenation of pyridine rings.

Isomerization: Conversion to different stereoisomers under specific conditions.

Common Reagents and Conditions:

Catalysts: Platinum in acetic acid for hydrogenation.

Major Products:

Scientific Research Applications

Ormosinine has been extensively studied for its structural properties and stereochemistry. Its applications in scientific research include:

Chemistry: Used as a reference compound for studying the stereochemistry of alkaloids.

Medicine: Investigated for its potential pharmacological properties, but no specific medical applications have been established.

Mechanism of Action

The mechanism of action of ormosinine is not well-understood. as an alkaloid, it is likely to interact with various molecular targets, potentially including enzymes and receptors. The specific pathways and molecular targets involved in its action remain to be elucidated through further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Panamine shares its core structural motifs with other Ormosia alkaloids, such as ormosanine and piptanthine , which also exhibit fused tetracyclic skeletons. Key distinctions arise in substituent positions and stereochemistry:

- Ormosanine : Lacks the 21-ormosanin substituent at C-20 but includes a hydroxyl group at C-17, enhancing its polarity compared to panamine .

- Piptanthine : Features a truncated side chain at C-20, reducing its molecular weight by ~50 Da compared to panamine.

Comparison with Non-Ormosia Alkaloids

Rescinnamine (Yohimban-16-carboxylic acid derivatives): Rescinnamine, a yohimbane alkaloid, shares a polycyclic framework but incorporates a cinnamoyl ester moiety, absent in panamine. This structural difference correlates with divergent bioactivities: rescinnamine is a known antihypertensive agent, while panamine’s pharmacological profile remains underexplored . Molecular weight: Rescinnamine (C₃₅H₄₂N₂O₉, ~634 Da) vs. panamine (estimated ~450–500 Da based on synthesis data) .

Polyamine Analogues (e.g., Compound 17a): Synthetic polyamines like N1,N4-Bis(3-(2,2,2-triphenylacetamido)propyl)butane-1,4-diaminium (17a) exhibit linear architectures with terminal acyl groups, contrasting sharply with panamine’s fused tetracyclic system.

Research Findings and Challenges

- Synthetic Accessibility : Panamine’s total synthesis involves 15+ steps, limiting large-scale production and hindering pharmacological studies .

- Conflicting Identifications: erroneously lists panamine as synonymous with cathine (a phenylpropylamine stimulant), highlighting inconsistencies in nomenclature across databases. This misclassification underscores the need for rigorous chemical validation .

- Biological Data Gaps : Unlike rescinnamine or polyamines, panamine lacks published data on receptor binding, toxicity, or metabolic pathways.

Notes

Nomenclature Caution: The term “panamine” is ambiguously used in non-chemical contexts (e.g., refers to headgear), necessitating careful disambiguation .

Evidence Limitations : Direct comparative studies between panamine and structural analogues are scarce. Existing data rely heavily on synthesis reports () and tangential pharmacological studies ().

Regulatory Context : Polyamine analogues (e.g., 17a) are subject to significant new use regulations (SNURs) under 15 U.S.C. §2604, whereas panamine’s regulatory status remains undefined .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation of Panamine and its derivatives?

To determine the structure of Panamine (a tetracyclic Ormosia alkaloid) and its analogs, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, HMBC) to map carbon-hydrogen connectivity and stereochemistry.

- X-ray crystallography for absolute configuration determination, particularly for resolving ambiguities in stereoisomerism .

- High-Performance Liquid Chromatography (HPLC) with chiral columns to separate enantiomers, as seen in studies of related alkaloids like ormojanine and ormosanine .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

Q. What extraction and purification protocols are optimal for isolating Panamine from natural sources like Ormosia panamensis?

- Extraction : Use methanol or ethanol as solvents under reflux to maximize yield while preserving alkaloid integrity. Acid-base partitioning (e.g., with HCl and NaOH) can isolate basic alkaloids from plant matrices .

- Purification : Combine column chromatography (silica gel or Sephadex LH-20) with preparative HPLC to resolve structurally similar compounds. Monitor fractions using TLC with Dragendorff’s reagent for alkaloid detection .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for Panamine (e.g., anti-inflammatory vs. cytotoxic effects)?

- Dose-response studies : Systematically test Panamine across a concentration gradient (nM to µM) to identify therapeutic vs. toxic thresholds.

- Cell-line specificity : Compare effects on primary cells (e.g., hepatocytes) vs. immortalized lines to assess context-dependent activity.

- Pathway inhibition assays : Use kinase inhibitors (e.g., MAPK pathway blockers) to isolate mechanisms, as Panamine’s anti-inflammatory effects may involve cross-talk with oxidative stress pathways .

- Meta-analysis : Reconcile discrepancies by aggregating data from multiple studies, adjusting for variables like solvent purity (e.g., residual DMSO) and assay protocols .

Q. What synthetic strategies are viable for generating Panamine derivatives to explore structure-activity relationships (SAR)?

- Late-stage functionalization : Introduce substituents at the C-20 or C-21 positions via regioselective alkylation or oxidation, leveraging the reactivity of the ormosanin core .

- Stereocontrolled synthesis : Employ asymmetric catalysis (e.g., Evans’ oxazolidinones) to construct chiral centers, guided by X-ray data of natural isolates .

- Biosynthetic pathway engineering : Heterologously express Panamine biosynthetic genes in E. coli or yeast for scalable production of analogs .

Q. How can computational methods enhance the study of Panamine’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model Panamine’s binding to MAPK or cytochrome P450 enzymes, validated by mutagenesis studies .

- Quantum Mechanical (QM) calculations : Predict reactive sites for derivatization by analyzing electron density maps (e.g., Fukui indices) .

- Machine learning : Train models on existing alkaloid bioactivity datasets to prioritize synthetic targets with predicted high efficacy .

Q. What experimental controls are critical when assessing Panamine’s stability under varying pH and temperature conditions?

- Degradation kinetics : Incubate Panamine in buffers (pH 2–10) at 25°C and 37°C, quantifying decomposition via HPLC-UV.

- Light sensitivity tests : Expose samples to UV-Vis light and compare degradation rates with dark controls.

- Matrix effects : Spike Panamine into plant extracts or serum to evaluate stability in complex biological matrices .

Methodological Best Practices

Q. How should researchers validate the purity of synthesized Panamine derivatives?

Q. What strategies mitigate challenges in reproducing literature protocols for Panamine isolation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.